Diterpeni colensano e clerodano
Colensane and clerodane diterpenoids are a class of terpenoid compounds characterized by their unique carbon skeleton structures. Colensane diterpenoids, named after the plant species *Colensoa* where they were first identified, exhibit diverse biological activities including anti-inflammatory, antioxidant, and cytotoxic properties. These compounds typically feature a 15-carbon backbone with an unsaturated four-membered ring (the colensane moiety) attached to the triterpene skeleton.
Clerodane diterpenoids, on the other hand, are structurally distinct, featuring a six-membered ring system within their carbon framework. They are commonly found in plants and have been associated with potential applications in medicine, including antiviral, anti-inflammatory, and anticancer activities. Both types of diterpenoids play significant roles in natural product chemistry and pharmacology due to their structural complexity and biological diversity.
These compounds often undergo extensive structural modifications through various chemical transformations, making them valuable targets for the development of new drugs and therapeutic agents.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
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(+)-15-hydroxy-cis-cleroda-3,13-dien-18-oic-acid | 137990-88-6 | C20H32O3 |
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divinatorin F | 917951-72-5 | C21H30O6 |
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12-hydroxyhardwickiic acid | 126034-95-5 | C20H28O4 |
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(+)-2-Acetyloxy-4-[2-(3-furanyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-3,4-dihydroxy-3,4a,8,8-tetramethylnaphthalen-1(2H)-one | 95261-28-2 | C22H32O6 |
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Bacchomegallin A | 107390-05-6 | C46H70O11 |
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12,20-Dihydroxy-3alpha,4alpha,15,16-bisepoxy-8beta,10betaH-ent-cleroda-13(16),14-diene | 132214-99-4 | C20H30O4 |
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Solidagonic acid | 19941-91-4 | C22H34O4 |
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Methyl-Kolavenat | 23527-24-4 | C21H34O2 |
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(ent-3β, 4α)-form-15, 16-Epoxy-3, 4-dihydroxy-12-oxo-13(16), 14-clerodadien-20-al | 173293-91-9 | C20H28O5 |
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Casearin F | 133535-79-2 | C28H42O8 |
Letteratura correlata
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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